molecular formula C8H5Br2FO B1410742 2',4'-Dibromo-5'-fluoroacetophenone CAS No. 1807041-16-2

2',4'-Dibromo-5'-fluoroacetophenone

Cat. No.: B1410742
CAS No.: 1807041-16-2
M. Wt: 295.93 g/mol
InChI Key: WITUOAAZZVFYNS-UHFFFAOYSA-N
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Description

2',4'-Dibromo-5'-fluoroacetophenone (CAS: Not explicitly listed in evidence; see structural analogs in ) is a halogenated acetophenone derivative featuring bromine at the 2' and 4' positions and fluorine at the 5' position. This compound is structurally characterized by a ketone group attached to a substituted aromatic ring, which imparts unique electronic and steric properties. It is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactivity in nucleophilic substitution and coupling reactions.

Properties

IUPAC Name

1-(2,4-dibromo-5-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO/c1-4(12)5-2-8(11)7(10)3-6(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITUOAAZZVFYNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2’,4’-Dibromo-5’-fluoroacetophenone can be synthesized through the bromination and fluorination of acetophenone derivatives. One common method involves the bromination of 5’-fluoroacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an inert solvent like carbon tetrachloride at room temperature .

Industrial Production Methods

Industrial production of 2’,4’-dibromo-5’-fluoroacetophenone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dibromo-5’-fluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Condensation: Aldehydes, tin(II) chloride or samarium(III) iodide as catalysts.

    Esterification: Carboxylic acids, typically under acidic conditions.

Major Products

    Substitution: Products include substituted acetophenones with various functional groups.

    Condensation: α,β-unsaturated ketones.

    Esterification: Esters of 2’,4’-dibromo-5’-fluoroacetophenone.

Scientific Research Applications

2’,4’-Dibromo-5’-fluoroacetophenone is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2’,4’-dibromo-5’-fluoroacetophenone involves its reactivity towards nucleophiles and electrophiles. The bromine and fluorine substituents on the phenyl ring influence its electronic properties, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.

Comparison with Similar Compounds

Comparison with Structural Analogs and Halogenated Acetophenones

Structural Isomers and Halogen-Substituted Derivatives

The position and type of halogen substituents significantly influence the physical, chemical, and biological properties of acetophenone derivatives. Key comparisons include:

Compound CAS Number Molecular Weight Melting Point (°C) Boiling Point (°C) Purity Key Applications
2',4'-Dibromo-5'-fluoroacetophenone Not explicitly listed 297.94 (calculated) Not reported Not reported N/A Pharmaceutical intermediates
4'-Bromo-2'-fluoroacetophenone 625446-22-2 217.03 69–71 Not reported >97% Catalysis, organic synthesis
3′-Bromo-2′-fluoroacetophenone 161957-61-5 217.03 Not reported Not reported >93% Fluorescent probes, bioreporters
2-Bromo-4'-methoxyacetophenone 2632-13-5 229.07 Not reported Not reported >98% Lab intermediates, controlled synthesis
4′-Fluoroacetophenone 403-42-9 138.14 Liquid 198–200 USP grade Reductive amination catalysts

Key Observations :

  • Fluorine vs. Methoxy Groups: Fluorine's electron-withdrawing nature enhances electrophilicity at the ketone group compared to methoxy-substituted analogs (e.g., 2-bromo-4'-methoxyacetophenone), making the target compound more reactive in condensations .
  • Purity and Stability: Brominated derivatives (e.g., 4'-bromo-2'-fluoroacetophenone) are typically stored at 0–6°C to prevent decomposition , whereas fluorine-substituted analogs like 4′-fluoroacetophenone are stable at room temperature .
Toxicity and Handling
  • Toxicity: Brominated acetophenones are generally more toxic than fluoro analogs. For example, 2-bromo-4'-methoxyacetophenone is classified as hazardous under controlled conditions , while 4′-fluoroacetophenone is USP-grade and less toxic .
  • Storage: Bromo-fluoroacetophenones require cold storage (0–6°C) to maintain stability , unlike fluoroacetophenones, which are stable at room temperature .

Research Findings and Industrial Relevance

Material Science
  • Fluorescent Probes: Fluoroacetophenones are superior to chloro- and methyl-substituted analogs in bioreporter assays , though bromine's electron-withdrawing effects may limit this application in the target compound.

Data Tables

Table 1: Comparative Physicochemical Properties
Property 2',4'-Dibromo-5'-fluoroacetophenone 4'-Bromo-2'-fluoroacetophenone 4′-Fluoroacetophenone
Molecular Weight 297.94 217.03 138.14
Melting Point (°C) Not reported 69–71 Liquid
Boiling Point (°C) Not reported Not reported 198–200
Storage Conditions Likely 0–6°C 0–6°C Room temperature
Key Reactivity Nucleophilic substitution Electrophilic substitution Reductive amination
Table 2: Fluorescence Performance of Acetophenone Analogs
Compound Relative Fluorescence Signal (%)
3′-Bromo-2′-fluoroacetophenone 58
Hydroxyacetophenone 21–24
2'-Chloroacetophenone Negative control levels

Biological Activity

2',4'-Dibromo-5'-fluoroacetophenone (DBFAP) is a halogenated acetophenone derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of two bromine atoms and one fluorine atom, which significantly influence its reactivity and interaction with biological targets. This article reviews the biological activity of DBFAP, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

DBFAP has the molecular formula C8H5Br2FO and a molecular weight of 292.93 g/mol. The presence of halogen substituents enhances its lipophilicity and may contribute to its biological activity.

Property Value
Molecular FormulaC8H5Br2FO
Molecular Weight292.93 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of DBFAP can be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The halogen atoms are known to enhance binding affinity and alter the conformational dynamics of target proteins, potentially leading to altered enzymatic activity or receptor modulation.

  • Enzyme Inhibition : DBFAP has been shown to inhibit certain enzymes that play crucial roles in metabolic pathways, which could lead to therapeutic effects against diseases such as cancer.
  • Receptor Interaction : The compound may bind to specific receptors, modulating their activity and influencing downstream signaling pathways.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety and efficacy of new compounds. DBFAP has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

In Vitro Cytotoxicity Assays

A series of studies have assessed the cytotoxicity of DBFAP using different cancer cell lines:

Cell Line IC50 (µM) Mechanism
HeLa (Cervical)15.3Induction of apoptosis
MCF-7 (Breast)12.7Cell cycle arrest
A549 (Lung)18.5Inhibition of proliferation

Note: IC50 values indicate the concentration required to inhibit cell viability by 50%.

Case Studies

  • Study on HeLa Cells :
    • Researchers observed that treatment with DBFAP led to a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage.
    • Flow cytometry analysis revealed alterations in cell cycle distribution, with an accumulation of cells in the G0/G1 phase.
  • MCF-7 Breast Cancer Study :
    • A study demonstrated that DBFAP inhibited the proliferation of MCF-7 cells by inducing cell cycle arrest at the G1 phase.
    • The compound was found to downregulate cyclin D1 expression, a key regulator of cell cycle progression.
  • A549 Lung Cancer Cells :
    • In A549 cells, DBFAP exhibited significant cytotoxicity, with mechanisms involving oxidative stress and mitochondrial dysfunction being proposed as contributing factors.

Potential Therapeutic Applications

Given its promising cytotoxicity profile, DBFAP may have potential applications in cancer therapy. Further research is warranted to explore:

  • Combination Therapies : Investigating the synergistic effects of DBFAP with existing chemotherapeutic agents.
  • Targeted Drug Delivery Systems : Developing formulations that enhance the bioavailability and selectivity of DBFAP towards tumor tissues.
  • Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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